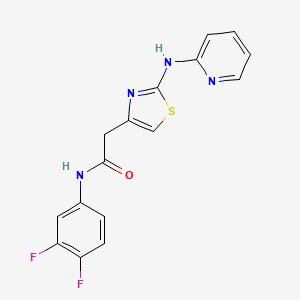

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide

Description

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a fluorinated acetamide derivative featuring a thiazole core substituted with a pyridin-2-ylamino group and a 3,4-difluorophenyl moiety. The 3,4-difluorophenyl group enhances metabolic stability and lipophilicity compared to non-fluorinated analogs, which may improve bioavailability .

Properties

IUPAC Name |

N-(3,4-difluorophenyl)-2-[2-(pyridin-2-ylamino)-1,3-thiazol-4-yl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H12F2N4OS/c17-12-5-4-10(7-13(12)18)20-15(23)8-11-9-24-16(21-11)22-14-3-1-2-6-19-14/h1-7,9H,8H2,(H,20,23)(H,19,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OOSQIHIRHWVSAV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=NC(=C1)NC2=NC(=CS2)CC(=O)NC3=CC(=C(C=C3)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H12F2N4OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with a suitable thioamide and α-haloketone, the thiazole ring is formed through a cyclization reaction.

Introduction of the Pyridinyl Group: The pyridinyl group is introduced via a nucleophilic substitution reaction, often using a pyridine derivative and a suitable leaving group.

Attachment of the Fluorinated Phenyl Group: The 3,4-difluorophenyl group is attached through a coupling reaction, such as Suzuki or Heck coupling, using appropriate catalysts and conditions.

Final Acetamide Formation: The final step involves the formation of the acetamide group through an amidation reaction, typically using an amine and an acyl chloride or anhydride.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield, purity, and cost-effectiveness. This includes the use of continuous flow reactors, advanced catalysts, and automated processes to scale up the production while maintaining stringent quality control.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.

Substitution: Halogenating agents, nucleophiles, and electrophiles in the presence of suitable solvents and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction may produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives with different functional groups.

Scientific Research Applications

Synthesis and Characterization

The synthesis of N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves multi-step chemical reactions that typically include the formation of thiazole and pyridine derivatives. The compound can be characterized using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity.

Anticancer Properties

Recent studies have indicated that compounds with similar structural motifs exhibit significant anticancer activity. For instance, quinazoline derivatives have shown promising results against various cancer cell lines, including breast (MCF7) and lung (A549) cancers . The thiazole moiety in this compound may enhance its interaction with biological targets involved in cancer progression.

Anti-inflammatory Effects

Compounds similar to this acetamide have been reported to possess anti-inflammatory properties. Research has demonstrated that certain thiazole derivatives can inhibit pro-inflammatory cytokines, suggesting that this compound may also exhibit these beneficial effects .

Antimicrobial Activity

Thiazole derivatives are known for their antimicrobial properties. The presence of the pyridine ring in this compound may contribute to its ability to inhibit bacterial growth. Studies on related compounds have shown effectiveness against various bacterial strains, indicating potential applications in treating infections .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its efficacy. Modifications to the fluorine substituents or the thiazole ring can significantly affect its biological activity. Research suggests that specific substitutions can enhance binding affinity to target proteins involved in disease processes .

Potential Applications

| Field | Application | Remarks |

|---|---|---|

| Cancer Therapy | Inhibition of tumor growth | Targeting EGFR and other pathways involved in tumorigenesis |

| Anti-inflammatory | Reduction of inflammatory responses | Potential use in chronic inflammatory diseases |

| Antimicrobial | Treatment of bacterial infections | Effective against resistant strains |

| Drug Development | Lead compound for further modifications | Opportunities for creating a library of derivatives |

Case Studies

- Anticancer Activity : A study evaluated the cytotoxic effects of a series of thiazole derivatives on MCF7 cells, revealing that modifications similar to those found in this compound enhanced potency significantly .

- Anti-inflammatory Studies : Research indicated that thiazole compounds could inhibit inflammatory mediators in vitro and in vivo models, suggesting a pathway for developing anti-inflammatory drugs based on this acetamide structure .

- Antimicrobial Efficacy : A comparative study showed that thiazole derivatives exhibited bactericidal activity against multiple strains of bacteria, highlighting the potential for this compound as a scaffold for new antibiotics .

Mechanism of Action

The mechanism of action of N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:

Enzyme Inhibition: The compound may inhibit the activity of certain enzymes by binding to their active sites or allosteric sites.

Receptor Binding: It may interact with specific receptors on cell surfaces, modulating their activity and triggering downstream signaling pathways.

Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes such as proliferation, apoptosis, or differentiation.

Comparison with Similar Compounds

Substituent Effects: Fluorine vs. Chlorine

- 2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide (): This compound replaces fluorine with chlorine at the phenyl ring. The dichlorophenyl-thiazol twist angle (61.8°) observed in its crystal structure may influence conformational stability and intermolecular interactions .

- N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide: Fluorine’s smaller size and lower polarizability enhance metabolic stability and membrane permeability. The pyridin-2-ylamino group introduces additional hydrogen-bonding capacity, which is absent in simpler thiazol-2-yl derivatives .

Heterocyclic Core Variations

- Goxalapladib ():

This atherosclerosis-targeting compound features a 1,8-naphthyridine core instead of thiazole. The naphthyridine system, combined with trifluoromethyl and methoxyethyl groups, confers distinct electronic and steric properties. The target compound’s thiazole-pyridine hybrid may offer improved selectivity for kinase or enzyme targets compared to Goxalapladib’s broader scaffold . - N-[4-Acetyl-5-(4-fluorophenyl)-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide (): The thiadiazole ring in this analog differs from the thiazole in the target compound. The 4-fluorophenyl substitution also lacks the 3,4-difluoro configuration, reducing steric and electronic complexity .

Sulfur-Containing Analogues

- N-(2,4-Difluorophenyl)-2-((3-ethyl-5,6-dimethyl-4-oxo-thieno[2,3-d]pyrimidin-2-yl)thio)acetamide (): This compound incorporates a thienopyrimidine scaffold linked via a thioether bond. However, the ethyl and methyl substituents could reduce solubility .

Biological Activity

N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the context of cancer therapy and kinase inhibition. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound features a thiazole ring, a pyridine moiety, and a difluorophenyl group. This combination suggests multiple points for interaction with biological targets, particularly proteins involved in signal transduction pathways.

The compound exhibits biological activity primarily through its interaction with various kinases. Kinases are critical in regulating cellular processes such as proliferation, differentiation, and apoptosis. The following table summarizes the key mechanisms associated with this compound:

Cancer Treatment

This compound has shown promise as an antitumor agent. In vitro studies indicate that it can induce apoptosis in various cancer cell lines by inhibiting key signaling pathways involved in cell survival. For instance, it has been reported to effectively inhibit the growth of non-small cell lung cancer (NSCLC) cells by targeting specific mutations in the HER family of receptors .

Case Studies

- Study on NSCLC : A clinical trial involving this compound demonstrated significant tumor regression in patients with HER2 mutations. The study highlighted its ability to selectively inhibit HER kinases while sparing normal cells .

- Inflammation Model : In animal models of inflammation, the compound exhibited a reduction in pro-inflammatory cytokines, suggesting its potential application in treating inflammatory diseases .

Research Findings

Recent research has focused on optimizing the synthesis and enhancing the biological activity of this compound. Various derivatives have been synthesized to improve potency and selectivity against target kinases.

Synthesis Overview

The synthesis typically involves multi-step reactions starting from commercially available precursors. The following steps are commonly employed:

- Formation of Thiazole Ring : Using appropriate thioketones and amines.

- Pyridine Coupling : Introducing the pyridine moiety via nucleophilic substitution.

- Final Acetamide Formation : Acetylation to yield the final product.

This synthetic pathway allows for modifications that can enhance biological activity while maintaining structural integrity.

Q & A

Q. What synthetic strategies are recommended for preparing N-(3,4-difluorophenyl)-2-(2-(pyridin-2-ylamino)thiazol-4-yl)acetamide?

- Methodological Answer : The synthesis typically involves multi-step protocols:

Thiazole Core Formation : Use Hantzsch thiazole synthesis, reacting α-haloketones with thioureas or thioamides. For example, coupling 2-aminopyridine with bromopyruvate derivatives to form the 2-(pyridin-2-ylamino)thiazole intermediate .

Acetamide Coupling : React the thiazole intermediate with N-(3,4-difluorophenyl)acetamide via amide bond formation using carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

Q. How is the molecular structure of this compound confirmed?

- Methodological Answer : Use a combination of spectroscopic and crystallographic techniques:

- 1H/13C NMR : Assign peaks to confirm proton environments (e.g., thiazole C-H at δ 7.2–8.5 ppm, pyridinyl protons at δ 8.0–8.8 ppm) .

- IR Spectroscopy : Identify amide C=O stretches (~1650–1680 cm⁻¹) and thiazole C-S-C vibrations (~680 cm⁻¹) .

- Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+) and isotopic patterns .

- X-ray Crystallography : Resolve crystal packing and bond lengths (mean C-C bond: 0.006 Å, R factor: ≤0.049) .

Q. What in vitro assays are suitable for initial bioactivity screening?

- Methodological Answer : Prioritize assays aligned with thiazole derivatives' known activities:

- Antimicrobial : Broth microdilution (MIC determination against S. aureus and E. coli) .

- Anticancer : MTT assay (IC50 evaluation in HeLa or MCF-7 cell lines) .

- Enzyme Inhibition : Fluorometric assays (e.g., COX-2 or kinase inhibition) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer : Systematic optimization involves:

- Solvent Screening : Test polar aprotic solvents (DMF, DMSO) vs. dichloromethane for coupling efficiency .

- Catalyst Variation : Compare EDCl, DCC, or HATU for amide bond formation .

- Temperature Control : Perform reactions under reflux (80–100°C) vs. room temperature .

- Purity Enhancement : Use preparative HPLC with C18 columns (acetonitrile/water gradient) .

Q. How can contradictory bioactivity results across studies be analyzed?

- Methodological Answer : Resolve discrepancies by:

- Purity Verification : Re-analyze compound batches via HPLC (>95% purity threshold) .

- Assay Standardization : Validate cell line viability (e.g., passage number, media composition) and use internal controls (e.g., doxorubicin for cytotoxicity) .

- Dose-Response Reproducibility : Conduct triplicate experiments with statistical validation (ANOVA, p < 0.05) .

Q. What computational methods predict structure-activity relationships (SAR) for this compound?

- Methodological Answer : Employ in silico tools to guide SAR:

- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., EGFR or COX-2 active sites) .

- QSAR Modeling : Train models with descriptors like logP, polar surface area, and H-bond acceptors/donors from analogous thiazole derivatives .

- ADMET Prediction : Utilize SwissADME to forecast bioavailability and metabolic stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.